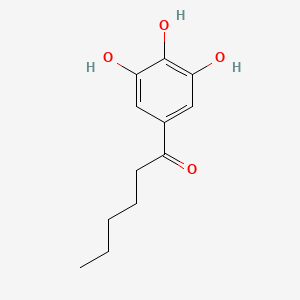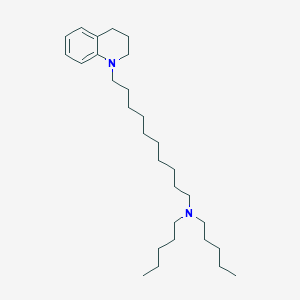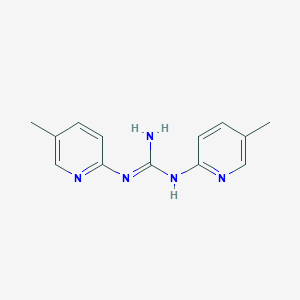
1,2-Bis(5-methylpyridin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(5-methylpyridin-2-yl)guanidine is a chemical compound known for its unique structure and properties It consists of a guanidine core flanked by two 5-methylpyridin-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine typically involves the reaction of 5-methylpyridin-2-ylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 5-methylpyridin-2-ylamine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,2-Bis(5-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
1,2-Bis(5-methylpyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 1,2-Bis(5-methylpyridin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the pyridine rings can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological targets and pathways .
類似化合物との比較
Similar Compounds
1,2-Bis(2-pyridyl)guanidine: Similar structure but without the methyl groups.
1,2-Bis(4-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
1,2-Bis(3-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
Uniqueness
1,2-Bis(5-methylpyridin-2-yl)guanidine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
特性
CAS番号 |
6967-97-1 |
|---|---|
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC名 |
1,2-bis(5-methylpyridin-2-yl)guanidine |
InChI |
InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18) |
InChIキー |
KOPWUIWVTZBGTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


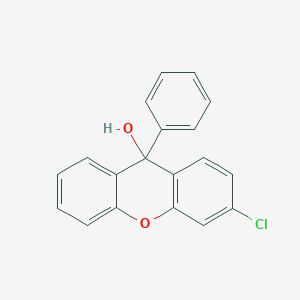
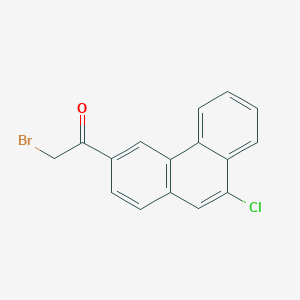
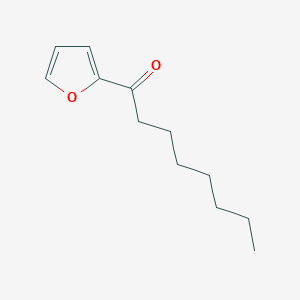
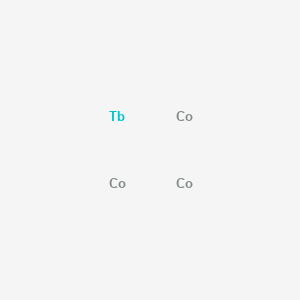
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
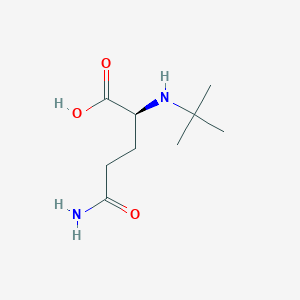
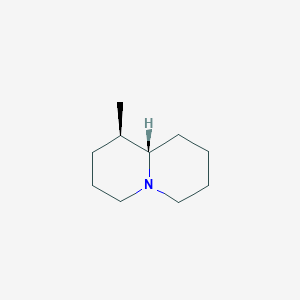
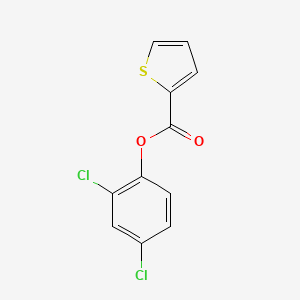
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
